Sodium chromate CR-51

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sodium chromate CR-51 is a radioactive compound used primarily in medical diagnostics. It is a sterile solution of radioactive chromium (51 Cr) processed in the form of sodium chromate in water for injection. This compound is utilized in various diagnostic procedures, particularly in nephrology and hematology, to determine glomerular filtration rate and red blood cell volume or mass .

準備方法

Synthetic Routes and Reaction Conditions: Sodium chromate is synthesized by roasting chromium ores in the presence of sodium carbonate. The reaction is as follows: [ 2Cr_2O_3 + 4Na_2CO_3 + 3O_2 \rightarrow 4Na_2CrO_4 + 4CO_2 ] This process converts chromium into a water-extractable form, leaving behind iron oxides. The typical process temperature is around 1100°C .

Industrial Production Methods: For industrial production, a mixture of chromite ore, sodium hydroxide, and sodium nitrate is used, reacting at lower temperatures (even 350°C in the corresponding potassium chromate system). The chromate salt is then converted to sodium dichromate, the precursor to most chromium compounds and materials .

化学反応の分析

Types of Reactions: Sodium chromate undergoes various chemical reactions, including:

Oxidation: Sodium chromate can be reduced to chromium (III) oxide using sulfur.

Reduction: It can be reduced to sodium dichromate, which is a precursor to many chromium compounds.

Substitution: Sodium chromate can react with acids to form chromic acid.

Common Reagents and Conditions:

Oxidizing Agents: Sulfur, hydrogen peroxide.

Reducing Agents: Sodium sulfite, sulfur dioxide.

Acids: Hydrochloric acid, sulfuric acid.

Major Products:

Chromium (III) oxide: Formed during reduction.

Sodium dichromate: Formed during oxidation and used as a precursor for other chromium compounds

科学的研究の応用

Sodium chromate CR-51 is extensively used in scientific research, particularly in:

Nephrology: To determine glomerular filtration rate.

Hematology: To measure red blood cell volume or mass, study red blood cell survival time, and evaluate blood loss.

Nuclear Medicine: Used in radionuclide dilution methods for quantitation of whole-blood volume or red blood cell volume or mass.

作用機序

The chromium in sodium chromate CR-51 binds to the red blood cell in two steps:

Rapid but Reversible Attachment: Initially binds to the cell membrane.

Slow and Nearly Irreversible Binding: Binds to intracellular hemoglobin and is reduced to the anionic state.

類似化合物との比較

Sodium Dichromate: Used as a precursor for many chromium compounds.

Potassium Chromate: Similar in chemical properties and used in various industrial applications.

Calcium Chromate: Used in corrosion prevention and as a pigment.

Uniqueness: Sodium chromate CR-51 is unique due to its radioactive properties, making it valuable in medical diagnostics and scientific research. Its ability to bind to red blood cells and provide accurate measurements of blood volume and cell survival time sets it apart from other chromium compounds .

特性

CAS番号 |

10039-53-9 |

|---|---|

分子式 |

CrNa2O4 |

分子量 |

160.922 g/mol |

IUPAC名 |

disodium;dioxido(dioxo)(51Cr)chromium-51 |

InChI |

InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1/i1-1;;;;;; |

InChIキー |

PXLIDIMHPNPGMH-PJWPDVOUSA-N |

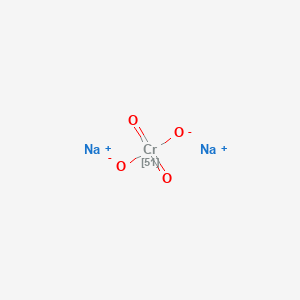

SMILES |

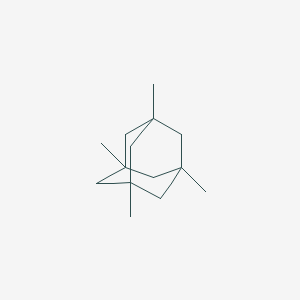

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

異性体SMILES |

[O-][51Cr](=O)(=O)[O-].[Na+].[Na+] |

正規SMILES |

[O-][Cr](=O)(=O)[O-].[Na+].[Na+] |

Key on ui other cas no. |

10039-53-9 |

関連するCAS |

10034-82-9 (tetrahydrate) 12680-48-7 (cpd with unspecified MF) 13517-17-4 (decahydrate) |

同義語 |

Chromitope Sodium chromium sodium oxide (CrNa2O4) sodium chromate sodium chromate(VI) sodium chromate(VI), 51Cr-labeled cpd sodium chromate(VI), decahydrate sodium chromate(VI), tetrahydrate |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

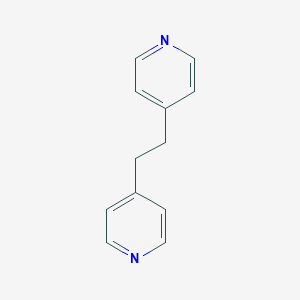

![[2,2'-Bipyridine]-4-carbonitrile](/img/structure/B167299.png)